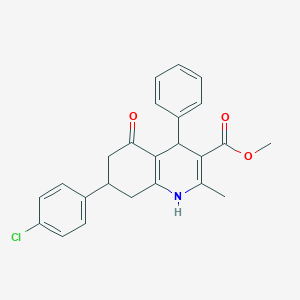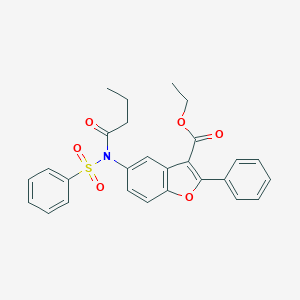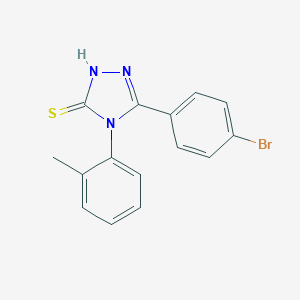
7-(4-chlorophenyl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorophenyl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid methyl ester is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Quinoline amino acid esters, such as the compound , serve as key intermediates in synthesizing various structurally complex compounds. Their synthesis involves direct condensation processes and can be utilized in forming various derivatives (Fathala & Pazdera, 2017).
- The compound's structure enables the formation of pharmacologically relevant bifunctional compounds. This includes synthesis methods that highlight its role in creating complex molecular structures with potential therapeutic applications (Watermeyer, Chibale, & Caira, 2009).
Pharmaceutical Intermediates
- Such compounds are used in synthesizing chiral linear carboxamide derivatives with incorporated peptide linkages. This indicates their significance in developing new pharmaceuticals, especially in the context of peptide-based drugs (Khalifa et al., 2014).
- They are also used in the electrochemical study of various pharmaceutical compounds. Their structure facilitates the understanding of electrochemical properties, which is crucial for drug development and analysis (Srinivasu et al., 1999).
Antibacterial Applications
- These compounds, when synthesized into specific derivatives, have demonstrated broad-spectrum antibacterial activity. This suggests their potential use in developing new antibacterial agents (Zahra et al., 2011).
Material Science and Other Applications
- In material science, derivatives of this compound have been explored for their application in liquid crystal displays, showcasing their potential in advanced material applications (Bojinov & Grabchev, 2003).
- Their structural versatility allows for the synthesis of various other compounds, demonstrating their wide-ranging utility in chemical synthesis and pharmaceutical research (Bänziger et al., 2000).
Propiedades
Nombre del producto |
7-(4-chlorophenyl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid methyl ester |
|---|---|
Fórmula molecular |
C24H22ClNO3 |
Peso molecular |
407.9g/mol |
Nombre IUPAC |
methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22ClNO3/c1-14-21(24(28)29-2)22(16-6-4-3-5-7-16)23-19(26-14)12-17(13-20(23)27)15-8-10-18(25)11-9-15/h3-11,17,22,26H,12-13H2,1-2H3 |
Clave InChI |
IPKBXSUMEMELJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-{benzoyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407666.png)
![Methyl 5-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407667.png)
![5-[Acetyl-(naphthalene-2-sulfonyl)-amino]-2-methyl-benzofuran-3-carboxylic acid](/img/structure/B407668.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407672.png)
![Methyl 5-{acetyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407673.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407674.png)
![Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407676.png)
![Methyl 5-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407677.png)

![Methyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B407681.png)
![Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407682.png)
![Propan-2-yl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B407685.png)
![2-Methoxyethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407687.png)
